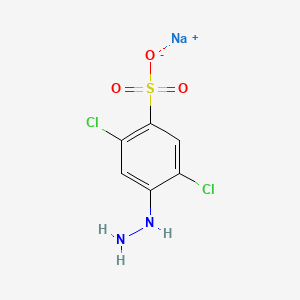

Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate

Description

Properties

CAS No. |

85959-67-7 |

|---|---|

Molecular Formula |

C6H5Cl2N2NaO3S |

Molecular Weight |

279.08 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-hydrazinylbenzenesulfonate |

InChI |

InChI=1S/C6H6Cl2N2O3S.Na/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9;/h1-2,10H,9H2,(H,11,12,13);/q;+1/p-1 |

InChI Key |

RFVLQKJFRXXZLG-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)NN.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate typically involves the chlorination of 4-hydrazinobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are subjected to chlorination in large reactors, followed by purification steps to isolate the desired product. The final product is then neutralized with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acids, hydrazine derivatives, and substituted benzenesulfonates.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate serves as a versatile reagent in organic synthesis. It can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions, facilitating the preparation of more complex organic molecules.

-

Pharmaceutical Development

- The compound has shown potential in drug development due to its biological activity. Research indicates that it may exhibit antimicrobial properties and cytotoxic effects against certain cancer cell lines. These characteristics make it a candidate for further investigation in therapeutic applications.

-

Analytical Chemistry

- In analytical methods, this compound can be utilized as an analytical standard or reagent in high-performance liquid chromatography (HPLC) for the separation and quantification of other compounds.

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies suggest that the compound possesses antibacterial activity against various strains of bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects on human cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study: Antibacterial Activity

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 7.81 µM, indicating significant antibacterial potency.

Case Study: Cytotoxicity in Cancer Research

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and nucleic acids, affecting their function and activity. The pathways involved include oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

Solubility and Stability

- Hydrazine derivative (Target compound): High water solubility due to polar hydrazine and sulfonate groups. Stability is moderate but sensitive to oxidizing agents .

- Pyrazolyl derivative: Reduced solubility in water due to the hydrophobic pyrazolyl ring; stable under acidic conditions .

- Azo derivative: Solubility in organic solvents (e.g., DMSO); prone to photodegradation due to the azo bond .

- Nitroindazolyl derivative: Low solubility in water; thermally stable but explosive under friction or heat .

Hydrogen Bonding and Crystallography

- The hydrazine group in the target compound forms N–H⋯O hydrogen bonds with sulfonate oxygens, creating stable crystalline networks . In contrast, the pyrazolyl derivative exhibits weaker C–H⋯O interactions, leading to less ordered crystal structures .

Biological Activity

Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by the presence of two chlorine atoms and a hydrazine group attached to a benzene ring. Its chemical formula is CHClNNaOS. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study involving various benzene sulfonamide derivatives demonstrated their efficacy against a range of bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . This compound was shown to inhibit bacterial growth effectively, with varying degrees of potency depending on the specific strain tested .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells. For instance, IC values were obtained for different cell lines, indicating its potential as an anticancer agent.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| MCF-7 (Breast Cancer) | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism and replication.

- Disruption of Cell Membrane Integrity : Its interaction with bacterial membranes could lead to increased permeability, resulting in cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound appears to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A clinical trial evaluated its efficacy in patients with resistant bacterial infections. Results indicated significant improvement in infection control compared to standard treatments .

- Another study focused on its application in combination therapy for cancer treatment, where it was used alongside established chemotherapeutic agents to enhance overall efficacy and reduce side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate, and how can reaction yields be optimized?

- Methodological Answer : A high-yield synthesis (98% theoretical yield) involves sulfonation and hydrolysis steps. For example, sodium 2,5-dichloro-4-hydroxybenzenesulfonate can be prepared by reacting 1,2,4-trichlorobenzene with hydrobromic acid under controlled conditions, followed by sulfonic acid group introduction . Key parameters include stoichiometric control of reagents (e.g., 48% aqueous HBr) and precise temperature regulation during hydrolysis.

Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?

- Methodological Answer : The compound exhibits moderate water solubility (50 mg/mL at 20°C) but may require pH adjustment for stability. For organic solvents, pre-saturation with anhydrous sodium sulfate can mitigate hydration issues. Solubility data from controlled experiments (e.g., pH 7, 53 g/L aqueous solution) should guide solvent selection .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm sulfonate (S=O stretching at ~1200–1050 cm⁻¹) and hydrazine (N-H stretching at ~3300 cm⁻¹) functional groups.

- NMR : Use D₂O as a solvent for H and C NMR to resolve aromatic protons and sulfonate-related shifts.

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M-Na]⁻ at m/z 241.01) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets such as 6-311++G(d,p) are recommended for modeling sulfonate and hydrazine groups. Validation against experimental UV-Vis spectra ensures reliability .

Q. What strategies resolve contradictions in crystallographic data for hydrazine-containing sulfonates?

- Methodological Answer : Use SHELX software for structure refinement, particularly for handling disordered sulfonate groups or hydrogen-bonding networks. For ambiguous electron density regions, iterative refinement with geometric restraints (e.g., DFIX for bond lengths) improves model accuracy. Cross-validation against powder XRD data is critical .

Q. How can supramolecular synthons guide the design of co-crystals involving this compound?

- Methodological Answer : The hydrazine group acts as a hydrogen-bond donor, forming synthons with acceptors like carbonyl or nitro groups. Computational tools (e.g., Mercury CSD) can predict packing motifs. Experimentally, slow evaporation from DMF/water mixtures promotes co-crystal formation, monitored via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.